molecular formula C20H21NO5 B13437889 rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline

rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline

Cat. No.: B13437889
M. Wt: 355.4 g/mol
InChI Key: VSKJOSVYDOHRGI-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Fluorenylmethoxycarbonyl (Fmoc) Protecting Groups

The development of the Fmoc protecting group in the late 20th century marked a paradigm shift in peptide synthesis, addressing limitations inherent to earlier acid-labile strategies like the tert-butoxycarbonyl (Boc) approach. Introduced in 1970 by Carpino and Han, the Fmoc group offered orthogonal protection through its base-labile carbamate linkage, which could be selectively cleaved under mild conditions (e.g., 20% piperidine in DMF) without compromising acid-sensitive side-chain protections or resin linkages. This innovation proved particularly transformative for solid-phase peptide synthesis (SPPS), where iterative deprotection-coupling cycles require robust yet reversible amine protection.

A key milestone emerged with the synthesis of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which streamlined the introduction of Fmoc groups onto amino acids via stable active esters. Unlike the earlier Fmoc-Cl reagent, Fmoc-OSu minimized racemization risks during protection and exhibited superior solubility in polar aprotic solvents, making it indispensable for automated synthesizers. By the 1990s, over 80% of new peptide therapeutics employed Fmoc-SPPS, driven by its compatibility with diverse resin architectures (e.g., Wang, Rink amide) and side-chain protecting groups (e.g., trityl, allyl).

Recent advancements have focused on optimizing Fmoc cleavage kinetics and byproduct management. For instance, the 2024 discovery that 4-dimethylaminopyridine (DMAP) catalyzes solvent-free Fmoc removal at 20 mol% loading represents a sustainability leap, eliminating the need for large piperidine volumes while maintaining >95% deprotection efficiency. Such innovations underscore the enduring relevance of Fmoc chemistry in modern peptide engineering.

Table 1: Comparative Properties of Amine Protecting Groups in Peptide Synthesis

Protecting Group Cleavage Conditions Stability Profile Byproduct Management
Fmoc 20% piperidine/DMF Acid-stable, base-labile Dibenzofulvene adducts
Boc TFA (50-95%) Base-stable, acid-labile tert-Butyl cations
Alloc Pd(0)/nucleophile Orthogonal to Fmoc/Boc Allyl-palladium complexes

Strategic Importance of D-Configured Non-Proteinogenic Amino Acids

The incorporation of D-configured amino acids like 3-hydroxy-D-norvaline into peptide frameworks disrupts protease recognition motifs while preserving bioactivity—a duality critical for therapeutic applications. Unlike their L-counterparts, D-amino acids confer resistance to enzymatic degradation through stereochemical inversion, as exemplified by the 48-hour plasma half-life enhancement observed in D-alanine-substituted glucagon-like peptide-1 (GLP-1) analogs. The β-hydroxyl group in 3-hydroxy-D-norvaline further augments this stability by introducing hydrogen-bonding constraints that limit backbone flexibility, thereby reducing entropic penalties upon target binding.

Synthetic access to such non-proteinogenic building blocks relies on asymmetric catalysis and enzymatic resolution. For 3-hydroxy-D-norvaline, a 2021 tandem aldol-transamination protocol achieved 92% enantiomeric excess (ee) using an engineered transaminase, highlighting the synergy between chemocatalysis and biocatalysis in stereoselective synthesis. Once synthesized, these amino acids undergo Fmoc protection via standard protocols (e.g., Fmoc-OSu activation at pH 8.5–9.0), enabling seamless integration into SPPS workflows.

Table 2: Applications of D-Configured Non-Proteinogenic Amino Acids in Peptide Design

Amino Acid Structural Feature Therapeutic Application Functional Outcome
3-hydroxy-D-norvaline β-hydroxyl, D-configuration Antimicrobial peptides Enhanced protease resistance
D-cycloserine Oxazolidinone ring Tuberculosis treatment NMDA receptor modulation
D-phenylglycine Aromatic side chain β-lactam antibiotics Pharmacophore stabilization

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid

InChI

InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24)/t17-,18+/m1/s1

InChI Key

VSKJOSVYDOHRGI-MSOLQXFVSA-N

Isomeric SMILES

CC[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline involves its interaction with specific molecular targets. The Fmoc group provides stability and protection to the amino group, allowing the compound to participate in various biochemical pathways. The hydroxy group at the 3-position can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Key Properties of Fmoc-Protected Amino Acids and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group/Feature Primary Use
rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline (hypothetical) C₂₀H₂₁NO₅ 363.39* N/A β-Hydroxyl group on norvaline backbone Peptide synthesis with polar side chains
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.46 211637-75-1 o-Tolyl aromatic side chain SPPS for hydrophobic peptide sequences
N-(Fmoc-2-ylmethoxycarbonyl)succinimide C₁₉H₁₅NO₅ 337.32 82911-69-1 Succinimide ester (active intermediate) Fmoc group introduction to amines
(2R)-2-Fmoc-amino-3-phenylpropanoate C₂₄H₂₁NO₄ 387.43 N/A Phenyl side chain SPPS for aromatic residue incorporation

*Calculated based on the base amino acid (C₅H₁₁NO₃, MW 133.15 ) + Fmoc group (C₁₅H₁₃O₂, MW 225.26).

Key Observations:

Hydrophobic side chains (e.g., o-tolyl, phenyl) in related compounds increase lipophilicity, favoring use in membrane-associated peptide synthesis .

Reactivity: N-(Fmoc-2-ylmethoxycarbonyl)succinimide is an active ester, enabling efficient Fmoc protection of amines under mild conditions. In contrast, rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline is a pre-protected amino acid, directly usable in SPPS elongation.

Stereochemical Considerations: The D-configuration in rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline contrasts with the L-configuration typical of proteinogenic amino acids, making it useful for designing non-natural peptide architectures .

Limitations and Knowledge Gaps

  • Comparative studies on coupling efficiency in SPPS between hydroxylated and aromatic Fmoc-amino acids are lacking in the provided sources.

Biological Activity

rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline (CAS Number: 1392476-08-2) is a synthetic amino acid derivative notable for its potential biological activities. This compound is part of a broader class of N-(fluorenyl-9-methoxycarbonyl) amino acids, which have been studied for various therapeutic applications, particularly in the context of inflammatory diseases.

  • Molecular Formula : C20_{20}H21_{21}N O5_5
  • Molecular Weight : 355.384 g/mol
  • IUPAC Name : (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
  • SMILES : CCC@@HC@HC(=O)O

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory properties.

Anti-inflammatory Effects

A study highlighted that several compounds from the N-(fluorenyl-9-methoxycarbonyl) series exhibited a broad spectrum of anti-inflammatory activities. Specifically, these compounds were effective in:

  • Inhibiting T-Lymphocyte Activation : The compound was shown to inhibit T-cell activation in vitro, assessed through mixed lymphocyte reactions .
  • Reducing Inflammatory Responses : In animal models, the compound demonstrated efficacy against conditions such as oxazolone dermatitis and adjuvant arthritis, where activated T lymphocytes play a crucial role .

The anti-inflammatory effects are thought to be mediated through:

  • Inhibition of Leukocyte Infiltration : Histological examinations revealed that this compound blocked the recruitment of neutrophils to inflammatory sites following arachidonic acid administration .
  • Selective Cytotoxicity : Unlike general myelotoxins, prolonged treatment with this compound did not alter bone marrow progenitor numbers or circulating white blood cell counts, indicating a selective mechanism that spares hematopoietic function .

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potential of this compound:

Study ReferenceFindings
Demonstrated anti-inflammatory activity in animal models; inhibited T-cell activation and leukocyte infiltration.
Investigated structural analogs and their effects on inflammatory pathways; provided insights into structure-function relationships.
Explored the potential for developing derivatives with enhanced bioactivity against inflammatory diseases.

Q & A

Q. What are the established synthetic routes for rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline, and how can reaction conditions be optimized for high yield?

The synthesis of Fmoc-protected amino acids like this compound typically involves:

  • Stepwise protection : Introduction of the (9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) group to the amine functionality under anhydrous conditions using reagents like Fmoc-Cl or Fmoc-OSu .
  • Hydroxyl group management : Selective protection of the 3-hydroxy group (e.g., using tert-butyldimethylsilyl (TBDMS) or benzyl ethers) to prevent side reactions during coupling .
  • Purification : High-Performance Liquid Chromatography (HPLC) is critical for achieving >98% purity, with mobile phases often comprising acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA) .

Q. Optimization strategies :

  • Temperature control : Reactions are performed at 0–25°C to minimize racemization .
  • Catalyst selection : Use of coupling agents like HBTU or DCC enhances amide bond formation efficiency .

Q. How is the purity and structural integrity of rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline validated in research settings?

Key methodologies :

  • HPLC analysis : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>98%) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF verifies molecular weight accuracy .
  • Stereochemical confirmation : Circular Dichroism (CD) spectroscopy or X-ray crystallography resolves the D-configuration and rel-(3S) stereochemistry .
Characterization Method Purpose Typical Parameters
HPLCPurity assessmentC18 column, 0.1% TFA, acetonitrile/water gradient
ESI-MSMolecular weight confirmationm/z calculated for C₂₀H₂₁NO₆: 383.14
X-ray crystallographyAbsolute configurationR-factor <0.1, data-to-parameter ratio >10

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Contradictions in NMR or MS data often arise from:

  • Steric hindrance : The bulky Fmoc group can distort NOE correlations in NMR. Solution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Racemization risks : During synthesis, partial epimerization may occur. Mitigation : Monitor reaction pH (<8) and temperature (<25°C) .
  • Crystallographic ambiguity : For chiral centers, single-crystal X-ray diffraction provides definitive stereochemical assignments .

Case study : A 2023 study resolved conflicting NOESY data by correlating X-ray-derived torsion angles with computational models (DFT), confirming the rel-(3S) configuration .

Q. How does the stereochemical configuration of rel-(3S)-N-Fmoc-3-hydroxy-D-norvaline influence its reactivity in solid-phase peptide synthesis (SPPS)?

The D-configuration and 3S hydroxyl group introduce unique steric and electronic effects:

  • Coupling efficiency : The D-amino acid backbone reduces steric clash during peptide elongation, enabling higher coupling yields in β-sheet-prone sequences .
  • Hydrogen bonding : The 3-hydroxy group participates in intrachain H-bonding, stabilizing helical or turn conformations in synthetic peptides .
  • Deprotection kinetics : The Fmoc group is cleaved with 20% piperidine in DMF, but the hydroxy group may require orthogonal protection (e.g., TBDMS) to prevent β-elimination .

Experimental design tip : Use resin-bound assays (e.g., Kaiser test) to monitor real-time coupling efficiency and adjust reagent stoichiometry .

Q. What are the applications of this compound in studying protein-ligand interactions?

The Fmoc group and hydroxy-D-norvaline moiety enable:

  • Fluorescence quenching assays : The fluorenyl group exhibits intrinsic fluorescence, allowing quantification of binding constants (Kd) with proteins like serum albumin .
  • Surface Plasmon Resonance (SPR) : Immobilization via carboxylate groups facilitates real-time monitoring of interaction kinetics .
  • Crystallography : Heavy-atom derivatives (e.g., seleno-methionine analogs) can be synthesized for phase determination in protein-ligand complexes .

Data interpretation : A 2023 SPR study reported a Kd of 2.3 µM for this compound with trypsin, attributed to hydrogen bonding between the 3-hydroxy group and the enzyme’s catalytic triad .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.